molecular formula C8H18Cl2N2O2 B6196796 rac-(2R,4S)-4-(dimethylamino)piperidine-2-carboxylic acid dihydrochloride, cis CAS No. 2740592-55-4

rac-(2R,4S)-4-(dimethylamino)piperidine-2-carboxylic acid dihydrochloride, cis

Cat. No.: B6196796
CAS No.: 2740592-55-4
M. Wt: 245.1
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Description

rac-(2R,4S)-4-(dimethylamino)piperidine-2-carboxylic acid dihydrochloride, cis is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-4-(dimethylamino)piperidine-2-carboxylic acid dihydrochloride, cis typically involves the reaction of piperidine derivatives with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired stereochemistry is achieved. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction optimization, purification, and crystallization to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-4-(dimethylamino)piperidine-2-carboxylic acid dihydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

rac-(2R,4S)-4-(dimethylamino)piperidine-2-carboxylic acid dihydrochloride, cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-(dimethylamino)piperidine-2-carboxylic acid dihydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4S)-4-(methylamino)piperidine-2-carboxylic acid dihydrochloride, cis
  • rac-(2R,4S)-4-(ethylamino)piperidine-2-carboxylic acid dihydrochloride, cis

Uniqueness

rac-(2R,4S)-4-(dimethylamino)piperidine-2-carboxylic acid dihydrochloride, cis is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and in research applications where precise stereochemical control is required.

Properties

CAS No.

2740592-55-4

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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